

synthesis of Pigment Red 214 using 2,5-Dichlorobenzene-1,4-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichlorobenzene-1,4-diamine

Cat. No.: B146562

[Get Quote](#)

Application Notes: Synthesis of C.I. Pigment Red 214

Introduction

C.I. Pigment Red 214 is a high-performance disazo condensation pigment known for its bluish-red hue, high color strength, and excellent fastness properties.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its robustness, including good resistance to light, heat, and chemicals, makes it a preferred colorant in demanding applications such as automotive paints, industrial coatings, high-quality printing inks, and for coloring various polymers like PVC, PE, and PP.[\[2\]](#)[\[4\]](#)[\[5\]](#)

The molecular structure of Pigment Red 214 is built upon a central diamine core, which links two monoazo dye units. The synthesis protocol detailed here utilizes **2,5-Dichlorobenzene-1,4-diamine** as this crucial central building block.[\[2\]](#)[\[6\]](#) The overall process is a multi-step synthesis that involves diazotization, azo coupling, and a final condensation reaction.[\[2\]](#) The presence of chlorine atoms in the structure, contributed by both the initial diazo component (2,5-dichloroaniline) and the central diamine, significantly enhances the lightfastness and thermal stability of the final pigment.[\[6\]](#)

These notes provide a comprehensive protocol for the synthesis of Pigment Red 214, intended for researchers in materials science, organic chemistry, and industrial pigment development.

Data Presentation: Physicochemical Properties

A summary of the key properties for the central reactant and the final pigment product is provided below.

Property	2,5-Dichlorobenzene-1,4-diamine	C.I. Pigment Red 214
Synonyms	1,4-Diamino-2,5-dichlorobenzene, 2,5-Dichloro-p-phenylenediamine	Disazo Red BN, Cromophthal Red BN, Novoperm Red BN
CAS Number	20103-09-7[7]	40618-31-3[1]
C.I. Number	-	200660[1]
Molecular Formula	C ₆ H ₆ Cl ₂ N ₂ [7]	C ₄₀ H ₂₂ Cl ₆ N ₆ O ₄ [2]
Molecular Weight	177.03 g/mol [7]	863.38 g/mol [2]
Appearance	Colorless to pale yellow transparent liquid or solid[7]	Red powder[5]
Melting Point	164-166 °C (decomposes)[7] [8]	-
Boiling Point	303.7 ± 37.0 °C at 760 mmHg[7]	-
Thermal Stability	-	Stable up to 200-300 °C[2]
Key Applications	Intermediate in pigment synthesis[7]	Plastics, paints, coatings, printing inks[2][4]

Experimental Protocols

The synthesis of Pigment Red 214 is a multi-stage process. It begins with the creation of a monoazo intermediate, which is then converted to an acyl chloride. Two equivalents of this acyl chloride are subsequently condensed with one equivalent of **2,5-Dichlorobenzene-1,4-diamine**.

Part A: Synthesis of Monoazo Acyl Chloride Intermediate

Step 1: Diazotization of 2,5-Dichloroaniline

- Prepare an acidic solution by adding 2,5-dichloroaniline to a hydrochloric acid medium in a reaction vessel equipped with a stirrer and a cooling system.
- Cool the mixture to 0-5 °C using an ice bath.[\[9\]](#)
- Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) to the stirred suspension. Maintain the temperature strictly between 0-5 °C throughout the addition to ensure the stability of the resulting diazonium salt.[\[10\]](#)[\[11\]](#)
- Continue stirring for approximately 30-60 minutes after the addition is complete to ensure the diazotization reaction goes to completion. The formation of the diazonium salt is a critical first step in azo dye synthesis.[\[11\]](#)[\[12\]](#)

Step 2: Azo Coupling Reaction

- In a separate vessel, prepare a solution or suspension of the coupling component, 2-hydroxy-3-naphthoic acid, typically in an alkaline aqueous medium to facilitate dissolution.
- Cool the coupling component solution to 0-10 °C.
- Slowly add the cold diazonium salt solution prepared in Step 1 to the cold coupling component solution with vigorous stirring.
- Maintain the low temperature and control the pH of the reaction mixture as the coupling reaction proceeds. This electrophilic aromatic substitution reaction forms the monoazo dye intermediate.[\[13\]](#)[\[14\]](#)
- After the addition is complete, allow the reaction to stir for several hours to ensure maximum yield of the precipitated monoazo dye.
- Filter the resulting precipitate, wash it thoroughly with water to remove residual salts and acids, and dry the product.

Step 3: Conversion to Acyl Chloride

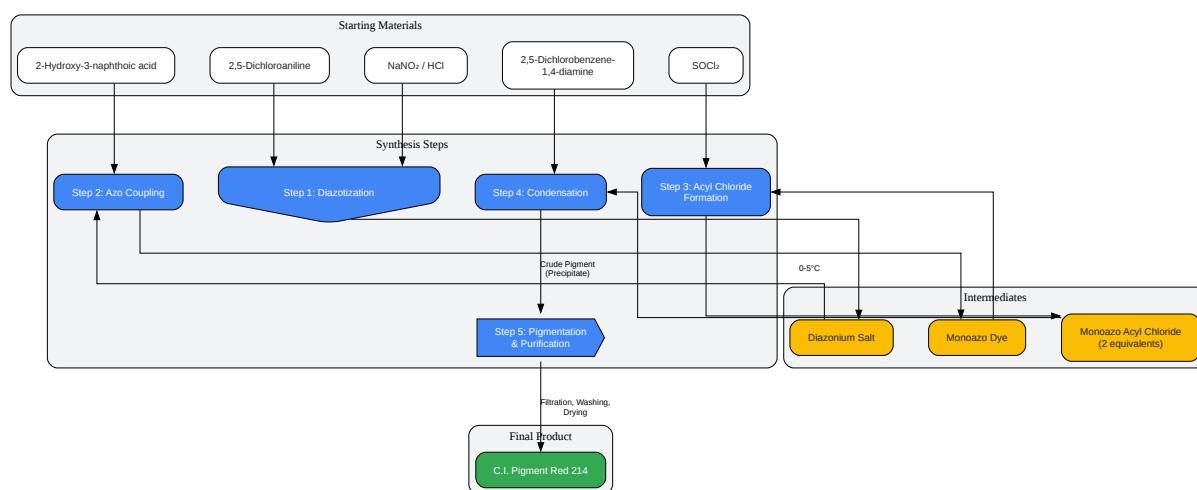
- Suspend the dried monoazo dye from Step 2 in an inert, high-boiling organic solvent such as o-dichlorobenzene.
- Add a chlorinating agent, such as thionyl chloride (SOCl_2), to the suspension.[2] This reaction converts the carboxylic acid group of the 2-hydroxy-3-naphthoic acid moiety into a more reactive acyl chloride.
- Gently heat the mixture under reflux until the reaction is complete, which can be monitored by the cessation of gas (HCl and SO_2) evolution.
- The resulting product, a monoazo acyl chloride, is typically used directly in the next step without isolation.

Part B: Condensation with 2,5-Dichlorobenzene-1,4-diamine

Step 4: Condensation Reaction

- Prepare a solution of **2,5-Dichlorobenzene-1,4-diamine** in a suitable high-boiling organic solvent (e.g., o-dichlorobenzene) and heat it to approximately 110 °C.[15]
- Slowly add the hot solution of the monoazo acyl chloride intermediate (from Part A) to the heated **2,5-Dichlorobenzene-1,4-diamine** solution. The stoichiometry is critical: two moles of the monoazo acyl chloride react with one mole of the diamine.[1]
- After the addition is complete, raise the temperature of the reaction mixture to 140-145 °C and stir for several hours to drive the condensation reaction to completion.[15] During this step, the crude Pigment Red 214 will precipitate from the solution.

Part C: Pigmentation Treatment (Finishing)


Step 5: Isolation and Purification

- Cool the pigment suspension to room temperature.
- Add a non-solvent, such as warm methanol, to the suspension to fully precipitate the pigment and wash away impurities.[15]

- Heat the mixture briefly (e.g., to 60 °C) before filtering the solid product.[15]
- Wash the filter cake sequentially with warm methanol and then with water to remove residual solvent and by-products.[15]
- Dry the final product in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) to yield the purified C.I. Pigment Red 214.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of C.I. Pigment Red 214.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pigment Red 214 [dyestuffintermediates.com]
- 2. zeyachem.net [zeyachem.net]
- 3. ispigment.com [ispigment.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. China Pigment Red 214 / CAS 4068-31-3 factory and manufacturers | Precise Color [precisechem.com]
- 6. nbinno.com [nbinno.com]
- 7. innospk.com [innospk.com]
- 8. 2,5-Dichlorobenzene-1,4-diamine | 20103-09-7 [chemicalbook.com]
- 9. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]
- 10. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fsw.cc [fsw.cc]
- 12. jchemrev.com [jchemrev.com]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. nbinno.com [nbinno.com]
- 15. EP0822235B1 - Process for the manufacture of disazo pigment mixtures with a high tinctorial power - Google Patents [patents.google.com]
- To cite this document: BenchChem. [synthesis of Pigment Red 214 using 2,5-Dichlorobenzene-1,4-diamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146562#synthesis-of-pigment-red-214-using-2-5-dichlorobenzene-1-4-diamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com